Product packaging for 4-Amino-3-chlorobenzoic acid(Cat. No.:CAS No. 2486-71-7)

4-Amino-3-chlorobenzoic acid

Cat. No.: B1208509
CAS No.: 2486-71-7
M. Wt: 171.58 g/mol
InChI Key: YIYBPEDZAUFQLO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoic Acids and Aromatic Amines

4-Amino-3-chlorobenzoic acid belongs to two important classes of organic compounds: halogenated benzoic acids and aromatic amines. numberanalytics.comontosight.ai Halogenated benzoic acids are benzoic acid derivatives containing one or more halogen atoms. The presence and position of the halogen can significantly influence the compound's physical and chemical properties, including its acidity and reactivity. uc.pt For instance, the electron-withdrawing nature of the chlorine atom in this compound affects the acidity of the carboxylic acid group and the basicity of the amino group. numberanalytics.com Research on halogenated benzoic acids spans diverse fields, from environmental science, where their microbial degradation is studied, to materials science. oup.comnih.gov

Aromatic amines, or arylamines, are characterized by an amino group directly attached to an aromatic ring. numberanalytics.com They are fundamental building blocks in organic synthesis, serving as precursors to pharmaceuticals, dyes, and polymers. numberanalytics.comcognitoedu.org The reactivity of the amino group, including its ability to be diazotized and undergo coupling reactions, is a cornerstone of synthetic organic chemistry. sundarbanmahavidyalaya.in The interplay of the activating amino group and the deactivating, ortho-directing chlorine atom on the same aromatic ring gives this compound a distinct reactivity profile, making it a subject of interest for synthetic chemists.

Significance in Advanced Chemical Synthesis and Derivatization

The trifunctional nature of this compound—possessing a carboxylic acid, an amino group, and a reactive chlorine-substituted aromatic ring—renders it a highly valuable intermediate in advanced chemical synthesis. ontosight.ai Each functional group offers a handle for specific chemical transformations, allowing for the stepwise and controlled construction of complex molecular frameworks.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing a gateway to a variety of derivatives. The amino group can undergo acylation, alkylation, and diazotization, leading to the formation of azo compounds, which are known for their vibrant colors. sundarbanmahavidyalaya.in Furthermore, the chlorine atom can be substituted through nucleophilic aromatic substitution reactions, although this is generally less facile than reactions at the other two sites.

A significant application of this compound is in the synthesis of heterocyclic compounds, such as quinazolinones, which are known to possess a wide range of biological activities. researchgate.net The ability to use this compound to introduce specific substitution patterns onto these scaffolds is of high value in medicinal chemistry research. Derivatization is a key strategy where this compound is employed to modify the properties of other molecules, for instance, in the preparation of analytical reagents for chromatography. sigmaaldrich.com

Overview of Research Trajectories and Scholarly Interest

Scholarly interest in this compound has been consistent, driven by its utility as a versatile building block. Early research often focused on the fundamental reactions and properties of the compound. More recent research trajectories have shifted towards its application in the synthesis of targeted molecules with specific functions.

Current research often involves the use of this compound in the development of novel pharmaceuticals and agrochemicals. For example, it serves as a key intermediate in the synthesis of certain pigments. google.com There is also growing interest in its role in supramolecular chemistry, where its ability to form hydrogen bonds and other non-covalent interactions is exploited to construct well-defined molecular assemblies. mdpi.comresearchgate.net The study of its biotransformation by microorganisms is another active area of research, with implications for environmental remediation and green chemistry. tandfonline.com The continued exploration of new reactions and applications for this compound ensures its enduring importance in the field of chemistry.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol ontosight.aisigmaaldrich.com
Melting Point224-229 °C sigmaaldrich.com
AppearanceWhite or off-white crystalline solid ontosight.ai
CAS Number2486-71-7 sigmaaldrich.com

Solubility Profile

SolventSolubility
Polar Solvents (e.g., water)Soluble, with solubility influenced by pH and temperature solubilityofthings.com
Non-polar Solvents (e.g., hexane, benzene)Limited solubility solubilityofthings.com

Key Synthetic Reactions

Reaction TypeDescription
EsterificationThe carboxylic acid group reacts with alcohols to form esters.
AmidationThe carboxylic acid group reacts with amines to form amides.
AcylationThe amino group reacts with acylating agents to form amides. sundarbanmahavidyalaya.in
DiazotizationThe amino group reacts with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions. sundarbanmahavidyalaya.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B1208509 4-Amino-3-chlorobenzoic acid CAS No. 2486-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-chlorobenzoic acid
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InChI

InChI=1S/C7H6ClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YIYBPEDZAUFQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00179563
Record name 4-Amino-3-chlorobenzoic acid
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Molecular Weight

171.58 g/mol
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CAS No.

2486-71-7
Record name 4-Amino-3-chlorobenzoic acid
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Amino-3-chlorobenzoic Acid

The synthesis of this compound can be accomplished through several well-documented methods. These primary routes involve the modification of readily available precursors through chlorination and hydrolysis reactions.

Chlorination of 4-Aminobenzoic Acid and Subsequent Purification

The direct chlorination of 4-aminobenzoic acid is a potential but complex route to obtaining this compound. The presence of the activating amino group (-NH2) and the deactivating but ortho-, para-directing carboxylic acid group (-COOH) complicates the regioselectivity of the reaction. Direct chlorination of 4-aminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid can lead to the formation of highly chlorinated, non-aromatic products such as 3,4,4,6,6-pentachloro-1-cyclohexen-5-one-2-carboxylic acid rather than the desired simple substitution researchgate.net.

To control the reaction and favor substitution on the aromatic ring, a common strategy involves the protection of the highly activating amino group. This is typically achieved by converting the amine to an amide, for instance, by acetylation to form 4-acetylaminobenzoic acid. However, the chlorination of this protected intermediate has been shown to yield 4-acetylamino-3,5-dichlorobenzoic acid, which upon saponification gives 4-amino-3,5-dichlorobenzoic acid researchgate.net. Achieving mono-chlorination at the 3-position requires careful control of reaction conditions and may result in mixtures that necessitate extensive purification.

Hydrolysis of Methyl 4-Amino-3-chlorobenzoate

A highly efficient and common method for the synthesis of this compound is the hydrolysis of its methyl ester, methyl 4-amino-3-chlorobenzoate . This reaction typically involves saponification, where the ester is treated with a strong base, such as sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid. This method is often the final step in a multi-step synthesis where the ester is prepared first. The reaction proceeds with a high yield, reported to be up to 94.6% .

The process involves dissolving methyl 4-amino-3-chlorobenzoate in a solvent like methanol (B129727) and heating it with an aqueous solution of sodium hydroxide. After the reaction is complete, the solvent is concentrated, and the product is precipitated by adding a strong acid like hydrochloric acid .

Table 1: Reaction Parameters for Hydrolysis of Methyl 4-Amino-3-chlorobenzoate

Parameter Value Source
Starting Material Methyl 4-amino-3-chlorobenzoate
Reagents Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)
Solvent Methanol (MeOH)
Temperature 45°C
Reaction Time 7+ hours

Alternative Synthetic Strategies and Precursors

Beyond the primary routes, several alternative strategies exist for synthesizing this compound. These methods utilize different precursors and reaction types, offering flexibility in synthesis design.

While the target compound contains chlorine, analogous halogenation strategies involving bromine can be considered. The acetylation-bromination-hydrolysis approach is a general method for producing halogenated aminobenzoic acids. In this sequence, the amino group of 4-aminobenzoic acid is first protected by acetylation. The resulting 4-acetylaminobenzoic acid is then brominated. The acetyl protecting group directs the incoming bromine to the positions ortho to the amino group (positions 3 and 5). Subsequent hydrolysis of the acetyl group yields the brominated aminobenzoic acid. This method has been used to prepare compounds like 4-amino-3-bromobenzoic acid scienceopen.com. Applying this to chlorination, however, often leads to di-substitution, yielding the 3,5-dichloro derivative, which makes achieving the mono-chloro product challenging researchgate.net.

The Sandmeyer reaction provides a versatile method for introducing a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate wikipedia.orgorganic-chemistry.org. This reaction is a key transformation in aromatic chemistry organic-chemistry.org. To synthesize this compound, a suitable precursor such as 3,4-diaminobenzoic acid could be used. In this hypothetical route, the 3-amino group would be selectively converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) masterorganicchemistry.com. The subsequent treatment of this diazonium salt with a copper(I) chloride (CuCl) catalyst would replace the diazonium group with a chlorine atom, yielding the desired product masterorganicchemistry.com. The precursor, 3,4-diaminobenzoic acid, can be prepared by the reduction of 4-amino-3-nitrobenzoic acid.

Similar to the chlorination strategies, direct bromination of 4-aminobenzoic acid requires protection of the amino group to control the reaction's outcome. The standard procedure involves acetylating the amine to form 4-acetylaminobenzoic acid google.com. This reduces the activating effect of the amino group and directs the electrophilic halogen to the 3- and 5-positions. While this approach is effective for creating 3-bromo or 3,5-dibromo derivatives, achieving mono-substitution requires careful management of the reaction conditions to avoid the formation of the di-substituted product. After bromination, the acetyl group is removed by hydrolysis to regenerate the free amine and yield the final product scienceopen.com.

Advanced Synthetic Optimizations and Process Intensification

The industrial synthesis of this compound is often achieved through the reduction of a nitrated precursor, 3-chloro-4-nitrobenzoic acid. The optimization of this and other synthetic steps is critical for achieving high yield, purity, and process efficiency.

Regioselectivity Control in Halogenation

Direct chlorination of 4-aminobenzoic acid is often challenging as it can lead to multiple chlorinated products or even oxidative degradation of the aromatic ring. researchgate.net To achieve precise regioselectivity and install a chlorine atom at the C-3 position, a common strategy involves the use of a protecting group for the highly activating amino moiety.

The amino group is first acylated, typically with acetic anhydride, to form 4-acetylaminobenzoic acid. The acetyl group moderates the activating effect of the nitrogen and sterically hinders the C-2 and C-6 positions. This directs the incoming electrophile (chlorine) predominantly to the C-3 position, which is ortho to the activating acetylamino group. Subsequent hydrolysis of the acetyl group under acidic or basic conditions yields the desired this compound. This multi-step process ensures high regioselectivity, preventing the formation of undesired isomers like 4-amino-3,5-dichlorobenzoic acid. researchgate.net

Table 1: Strategic Steps for Regioselective Chlorination

Step Reaction Reagents Purpose
1 Protection Acetic Anhydride Moderate the activating nature of the amino group and provide steric hindrance.
2 Chlorination Cl₂ or other chlorinating agent Direct chlorine to the C-3 position, ortho to the protected amino group.
3 Deprotection Acid or Base Hydrolysis Remove the acetyl group to restore the amine functionality.

Catalyst Efficiency in Reduction Reactions (e.g., Pd/C in Hydrogenation)

The reduction of 3-chloro-4-nitrobenzoic acid to this compound is a key synthetic step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and widely used method for this transformation. The efficiency of this reaction is dependent on several factors, including catalyst loading, hydrogen pressure, and temperature.

Studies on the hydrogenation of various nitroaromatic compounds have demonstrated the high activity of Pd/C catalysts. almacgroup.com Typically, low catalyst loadings are sufficient to achieve high conversion rates and yields. The reaction proceeds via intermediates such as nitroso and hydroxylamine (B1172632) compounds, which are successively reduced to the final amine product. The large surface area and high stability of Pd/C catalysts allow for their easy recovery and reuse, making the process cost-effective and environmentally friendly.

Table 2: Factors Influencing Pd/C Catalyst Efficiency in Nitro Group Reduction

Parameter Effect on Reaction Typical Conditions
Catalyst Loading Lower loadings can be effective; higher loadings increase rate but also cost. 0.5 - 5 mol% Pd
Hydrogen Pressure Higher pressure generally increases the reaction rate. 1 - 20 bar
Temperature Increased temperature accelerates the reaction, but may affect selectivity. 25 - 80 °C
Support Material Activated carbon provides a high surface area for the palladium nanoparticles. N/A

Solvent Selection Effects on Reaction Kinetics and Yields

Table 3: Effect of Solvent Type on Hydrogenation of Nitroarenes

Solvent Class Examples General Effect on Yield/Kinetics Rationale
Protic Ethanol, Methanol, Water Generally high yields and good reaction rates. rsc.orgresearchgate.net Good hydrogen solubility, stabilization of polar intermediates.
Aprotic Polar Dioxane, Tetrahydrofuran (THF) Moderate to good performance. Can dissolve reactants but may have lower hydrogen solubility.
Aprotic Nonpolar Toluene, Hexane Generally slower reaction rates. Poor solubility of the substrate and poor hydrogen availability.

Flow Chemistry Applications in Synthesis

The application of continuous flow chemistry to hydrogenation processes offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. almacgroup.comacs.org For the synthesis of this compound, a flow process would involve pumping a solution of 3-chloro-4-nitrobenzoic acid through a heated, pressurized tube packed with a solid-supported catalyst (a packed-bed reactor), such as Pd/C. mdpi.comvapourtec.com

This setup allows for precise control over reaction parameters like temperature, pressure, and residence time by adjusting the flow rate. mdpi.com The small reactor volume at any given time minimizes the risks associated with handling hydrogen gas. Such systems have demonstrated high efficiency and selectivity for the reduction of various nitroaromatics, achieving high conversions in short reaction times. acs.orgresearchgate.net

Table 4: Comparison of Batch vs. Flow Chemistry for Hydrogenation

Feature Batch Reactor Flow Reactor
Safety Higher risk due to large volume of H₂ gas and solvent. Inherently safer with small reaction volumes. almacgroup.com
Heat Transfer Can be inefficient, leading to hotspots. Excellent heat transfer due to high surface-area-to-volume ratio.
Mass Transfer Limited by gas-liquid interface. Superior gas-liquid-solid mixing and contact. almacgroup.com
Control Less precise control over parameters. Precise control of temperature, pressure, and residence time. mdpi.com
Scalability Difficult to scale up predictably. Easily scalable by running the system for longer or using parallel reactors.

Chemical Reactivity and Transformation of this compound

The chemical behavior of this compound is dictated by the electronic properties of its three substituents on the aromatic ring: the electron-donating amino group, the electron-withdrawing carboxyl group, and the electron-withdrawing but ortho, para-directing chloro group.

Substitution Reactions (Nucleophilic and Electrophilic)

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the reactivity and orientation of the incoming electrophile are governed by the existing substituents. The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. minia.edu.eglibretexts.orgunizin.org The carboxyl (-COOH) group is a deactivating, meta-directing group, and the chloro (-Cl) group is deactivating but ortho, para-directing. libretexts.orgyoutube.com

The strongly activating nature of the amino group dominates the directing effects. minia.edu.eg It directs incoming electrophiles to the positions ortho and para to it.

The position para to the amino group (C-1) is occupied by the carboxyl group.

One ortho position (C-3) is occupied by the chlorine atom.

Therefore, the remaining ortho position (C-5) is the most nucleophilic site on the ring and is the primary target for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group (in this case, the chlorine atom) by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com

In this compound, the chlorine at C-3 has an electron-withdrawing carboxyl group para to it. This arrangement activates the C-3 position towards nucleophilic attack. pressbooks.pub The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance effect of the para-carboxyl group. pressbooks.pub While the electron-donating amino group at C-4 slightly deactivates the ring for SNAr, the activating effect of the carboxyl group is generally sufficient to allow the substitution of the chlorine atom by strong nucleophiles under appropriate reaction conditions.

Oxidation and Reduction Pathways

The oxidation and reduction reactions relevant to this compound primarily involve the transformation of a nitro group precursor to form the amine and the potential for oxidative degradation of the aromatic ring.

Reduction Pathways

The most significant reduction pathway associated with this compound is the reduction of its corresponding nitro precursor. The synthesis of aromatic amines frequently proceeds through the reduction of a nitroaromatic compound. In a process analogous to the synthesis of related aminobenzoic acids, the amino group of this compound is typically introduced by the chemical reduction of a 3-chloro-4-nitrobenzoic acid precursor. youtube.comgoogle.com

Commonly employed methods for this transformation include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation. For instance, a related compound, 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, is reduced to its amino derivative using zinc powder and sodium hydroxide. google.com These reactions are fundamental in synthesizing the target molecule and its derivatives.

Table 1: Common Reagents for Nitro Group Reduction

Reducing Agent Typical Conditions
Fe / HCl or NH₄Cl Aqueous or alcoholic solvent, heat
SnCl₂ / HCl Alcoholic solvent, room temperature or heat
H₂ / Catalyst (Pd, Pt, or Ni) Pressurized hydrogen, various solvents

Oxidation Pathways

The this compound molecule can be susceptible to oxidation, particularly under harsh conditions. The electron-rich aromatic ring, activated by the amino group, can undergo oxidative degradation. Direct, forceful chlorination of the closely related 4-aminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid does not lead to simple substitution but results in the oxidative destruction of the aromatic ring, yielding 3,4,4,6,6-pentachloro-1-cyclohexen-5-one-2-carboxylic acid. researchgate.net This indicates that while the molecule can be a platform for further synthesis, care must be taken to choose reaction conditions that preserve the integrity of the aromatic scaffold. Controlled oxidation targeting the amino group would likely require its prior protection.

Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The chloro-substituent on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. youtube.com

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl chloride (this compound), inserting into the carbon-chlorine bond to form a palladium(II) species.

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst, which re-enters the cycle.

While aryl chlorides are less reactive than the corresponding bromides or iodides, their coupling can be achieved efficiently through the use of specialized catalytic systems. These systems often employ electron-rich and sterically bulky phosphine (B1218219) ligands (such as SPhos) or N-heterocyclic carbenes (NHCs) that facilitate the initial oxidative addition step. nih.govresearchgate.net The presence of the carboxylic acid and amino groups on the this compound ring is generally well-tolerated in Suzuki-Miyaura reactions, as demonstrated by successful couplings on other substrates bearing these functional groups. rsc.org This reaction allows for the direct connection of another aryl or vinyl group to the carbon atom bearing the chlorine, providing a route to biphenyl (B1667301) derivatives and other complex molecules.

Table 2: Components of a Typical Suzuki-Miyaura Reaction

Component Role Example
Palladium Precatalyst Source of active Pd(0) catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes and activates the catalyst SPhos, Buchwald ligands, NHCs
Organoboron Reagent Source of the new carbon group Phenylboronic acid
Base Activates the organoboron reagent K₂CO₃, K₃PO₄, Cs₂CO₃

Derivatization for Complex Molecular Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, makes it an excellent starting material for creating diverse and complex molecular structures.

Derivatization via the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a variety of other functional groups.

Amide Bond Formation : This is one of the most common derivatizations. The carboxylic acid can be activated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and then reacted with a primary or secondary amine to form a stable amide linkage. luxembourg-bio.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. google.com This pathway is fundamental for incorporating the molecule into peptides or constructing polyamide materials.

Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride intermediate yields the corresponding ester. The methyl ester of this compound, for example, is a common synthetic intermediate.

Derivatization via the Amino Group

The amino group serves as a reactive handle for building molecular complexity.

N-Acylation : The amino group can react with activated carboxylic acids or acyl chlorides to form amides, a reaction complementary to the derivatization of its own carboxyl group.

Schiff Base Formation : Condensation of the amino group with an aldehyde or ketone yields an imine, also known as a Schiff base. For example, 4-aminobenzoic acid reacts with substituted salicylaldehydes to form imine derivatives that have been investigated for their biological activities. mdpi.com

Reductive Amination : The amino group can be used as a nucleophile to introduce other molecular fragments, and its ester derivatives are used as labeling agents for the analysis of biomolecules. nih.gov

These derivatization strategies allow this compound to be used as a versatile scaffold in the synthesis of pharmaceuticals, agrochemicals, and materials.

Derivatives of 4 Amino 3 Chlorobenzoic Acid: Synthesis and Structure Activity Relationship Studies

Synthesis of Novel Benzoate (B1203000) Ester Derivatives

A central strategy in the derivatization of 4-amino-3-chlorobenzoic acid involves its conversion into various benzoate ester derivatives. One study aimed to synthesize a series of new 4-amino-3-chloro benzoate ester derivatives, which were then used as precursors for creating 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide compounds. The initial step in this process is typically an esterification reaction, followed by treatment with hydrazine hydrate to form a key hydrazide intermediate. This intermediate serves as a versatile building block for subsequent reactions to yield the target heterocyclic derivatives.

The synthesis of 1,3,4-oxadiazole derivatives from this compound begins with the formation of an acid hydrazide. This intermediate can then undergo cyclization to form the oxadiazole ring. A common method involves reacting the hydrazide with a suitable reagent like β-benzoyl propionic acid in the presence of a cyclodehydrating agent such as phosphorus oxychloride. Another approach involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide intermediates, which are then cyclized. In a specific study, a series of 1,3,4-oxadiazole derivatives, designated N3a-d, were synthesized from a 4-amino-3-chloro benzoate ester precursor.

Benzohydrazone derivatives are readily synthesized by reacting benzohydrazides with various aldehydes or ketones. This condensation reaction typically occurs under mild conditions, sometimes with a catalytic amount of acid. Following the general synthetic strategy for this compound derivatives, a series of benzohydrazone compounds (N4a-c) were successfully synthesized. The synthesis involves the reaction of a hydrazide intermediate, derived from the parent benzoic acid, with different substituted aldehydes.

Hydrazine-1-carbothioamide derivatives, also known as thiosemicarbazides, are another important class of compounds synthesized from this compound. The synthesis generally involves the reaction of a hydrazide intermediate with an isothiocyanate. This reaction leads to the formation of the core N-N-C=S structure. In a targeted synthesis effort, a series of hydrazine-1-carbothioamide derivatives (N5a-d) were prepared from a 4-amino-3-chloro benzoate ester intermediate.

Table 1: Synthesized Derivatives of 4-Amino-3-chloro Benzoate Ester

Derivative Class Compound Series Number of Compounds Synthesized
1,3,4-Oxadiazole N3a-d 4
Benzohydrazone N4a-c 3

Supramolecular Assemblies and Co-crystallization Studies

The ability of this compound and related molecules to form multicomponent crystals, such as co-crystals and molecular salts, is a subject of significant interest in crystal engineering. These assemblies are governed by non-covalent interactions, which dictate the final supramolecular architecture. The formation of either a co-crystal or a salt is influenced by the pKa difference between the acidic and basic components.

Studies on the co-crystallization of related chlorobenzoic acids with various amino-chloropyridine derivatives have provided insight into the formation of supramolecular assemblies. For instance, the reaction between 3-chlorobenzoic acid and 4-amino-2-chloropyridine resulted in the formation of a co-crystal. In contrast, when 3-chlorobenzoic acid or 4-chlorobenzoic acid were reacted with 2-amino-4-chloropyridine, the outcome was the formation of molecular salts. These results highlight how the specific positioning of chloro and amino substituents on the pyridine and benzoic acid rings influences the resulting crystal structure. The formation of these acid-base pairs is a key factor in creating stable molecular adducts.

The stability and structure of co-crystals involving chlorobenzoic acids are heavily influenced by a network of non-covalent interactions, primarily hydrogen bonds and, significantly, halogen bonds. In the co-crystal formed between 3-chlorobenzoic acid and 4-amino-2-chloropyridine, the primary interaction holding the acid-base pair together is a strong O-H---

Role of Substituent Position on Supramolecular Architecture

The spatial arrangement of substituents on the aromatic ring of benzoic acid derivatives plays a critical role in dictating the resulting three-dimensional supramolecular architecture. The position of the chloro-substituent, in particular, significantly influences the nature and directionality of noncovalent interactions, such as hydrogen and halogen bonds, which are fundamental to crystal engineering and the design of new materials.

In studies involving cocrystals of chlorobenzoic acids and amino-chloropyridine derivatives, the location of the chlorine atom on the phenyl ring was found to be a key determinant in the formation of supramolecular assemblies. mdpi.comresearchgate.net The chloro group can act as an electrophilic site, participating in halogen bonding, a highly directional interaction that contributes to the stability and extension of the crystal lattice. mdpi.com For instance, the interplay between chloro- and amino-groups can lead to the formation of specific synthons that guide the assembly into one-, two-, or three-dimensional networks. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. By systematically modifying different parts of the molecule—namely the amino group and the halogen substituent—researchers can elucidate the key features responsible for its therapeutic or reactive properties.

Impact of Amino Group Modifications on Biological Activity

Modifications of the amino group at the 4-position of the 3-chlorobenzoic acid scaffold have been shown to have a profound impact on the biological activity of the resulting derivatives. A key strategy in medicinal chemistry involves converting the amino group into various heterocyclic or functional moieties to explore new interactions with biological targets.

A study focused on developing new inhibitors for the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy, utilized 4-amino-3-chloro benzoate ester as a starting material. nih.gov The amino group was modified to synthesize three distinct classes of derivatives:

1,3,4-oxadiazole derivatives

Benzohydrazone derivatives

Hydrazine-1-carbothioamide derivatives

In-silico and in-vitro analyses revealed that the hydrazine-1-carbothioamide derivatives exhibited the most promising activity. nih.gov Specifically, compound N5a from this series demonstrated significant cytotoxicity against A549, HepG2, and HCT-116 cancer cell lines. nih.gov The study concluded that this activity was achieved by targeting EGFR's tyrosine kinase activity and inducing apoptosis. nih.gov This highlights that the conversion of the primary amino group into a more complex hydrazine-1-carbothioamide structure was critical for enhancing the desired biological effect. The modifications allowed for improved binding patterns within the EGFR active site, demonstrating a clear structure-activity relationship. nih.gov

Table 1: Biological Activity of this compound Derivatives with Amino Group Modifications

Derivative ClassKey Compound ExampleBiological TargetObserved ActivityReference
1,3,4-Oxadiazole DerivativesN3a-dEGFR Tyrosine KinaseEvaluated for anti-proliferative properties nih.gov
Benzohydrazone DerivativesN4a-cEGFR Tyrosine KinaseEvaluated for anti-proliferative properties nih.gov
Hydrazine-1-carbothioamide DerivativesN5a EGFR Tyrosine KinaseShowed best stability and induced cytotoxicity in three cancer cell lines nih.gov

Influence of Halogen Substituents on Reactivity and Interactions

The nature and position of halogen substituents on the aminobenzoic acid ring significantly influence the molecule's reactivity and its ability to form intermolecular interactions. The chloro group at the 3-position in this compound, for example, creates a specific electronic and steric profile that affects how the molecule interacts with its environment.

As discussed previously, the chloro-group can function as an electrophilic site, enabling it to participate in halogen bonding, which stabilizes crystal structures. mdpi.com This interaction is a key factor in the supramolecular assembly of these compounds. researchgate.net

In the context of SAR, studies on related methyl 4-aminobenzoate derivatives have provided valuable insights into the role of different halogen substituents on biological activity. An investigation into the inhibitory effects of various derivatives on glutathione reductase (GR) and glutathione S-transferase (GST) found that the type of halogen was a critical determinant of potency. nih.gov The study compared derivatives with different substituents, including bromine, fluorine, and chlorine. nih.gov

The results indicated that specific halogen substitutions led to enhanced inhibitory activity. For instance, methyl 4-amino-3-bromo-5-fluorobenzoate was a potent inhibitor of GR, while methyl 4-amino-2-chlorobenzoate was identified through in-silico studies as having a strong binding affinity for the GST receptor. nih.gov This demonstrates that the electronic properties and size of the halogen atom (e.g., chlorine vs. bromine) and its position on the ring directly modulate the strength of interaction with enzymatic targets. nih.gov

Table 2: Influence of Halogen Substituents on Enzyme Inhibition

CompoundTarget EnzymeKey FindingReference
methyl 4-amino-3-bromo-5-fluorobenzoateGlutathione Reductase (GR)Strong in-vitro inhibition (Ki value of 0.325±0.012 μM) nih.gov
methyl 4-amino-2-chlorobenzoateGlutathione S-transferase (GST)Predicted to have low binding energy (strong affinity) in silico nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-Amino-3-chlorobenzoic acid and its isomers have been performed using methods like B3LYP with basis sets such as 6–311++G(d,p), which provides reliable predictions of molecular properties. icm.edu.plresearchgate.net

Geometric optimization calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. Crystal structure data from the Crystallography Open Database shows the molecule crystallizes in a monoclinic system, providing experimental validation for theoretical geometries. nih.gov

Vibrational analysis complements the optimized geometry by calculating the frequencies of molecular vibrations. These theoretical frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov For related aminobenzoic acids, key vibrational modes include the symmetric and asymmetric stretches of the amino (–NH₂) group, the stretching of the carbonyl (C=O) and hydroxyl (–OH) groups in the carboxylic acid moiety, and various bending and stretching modes of the benzene (B151609) ring. icm.edu.plnih.gov

Table 1: Typical Vibrational Modes for Substituted Benzoic Acids

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Amino (-NH₂) Asymmetric & Symmetric Stretch 3200 - 3550
Amino (-NH₂) Scissoring ~1600
Carboxylic Acid (-COOH) O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid (-COOH) C=O Stretch 1650 - 1710
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
C-Cl Bond C-Cl Stretch 700 - 800

Note: This table represents typical ranges and specific values depend on the exact molecular structure and computational method.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov DFT calculations are widely used to determine these energy levels and predict how substitutions on the aromatic ring influence the molecule's electronic behavior. icm.edu.plresearchgate.netnih.gov

Table 2: Significance of Frontier Molecular Orbitals

Orbital/Parameter Description Implication
HOMO Highest Occupied Molecular Orbital Region of the molecule most likely to donate electrons in a reaction. Higher energy corresponds to a better electron donor.
LUMO Lowest Unoccupied Molecular Orbital Region of the molecule most likely to accept electrons. Lower energy corresponds to a better electron acceptor.

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A small gap indicates high chemical reactivity, low kinetic stability, and higher polarizability. A large gap indicates high stability. nih.gov |

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP surface would be expected to show the most negative potential (typically colored red) around the oxygen atoms of the carboxylate group, indicating these are the primary sites for electrophilic attack. Conversely, the regions of highest positive potential (colored blue) are typically found around the hydrogen atoms of the amino group and the carboxylic acid, identifying them as sites for nucleophilic attack. researchgate.net

Non-covalent Interaction (NCI) analysis is a computational technique that allows for the visualization and characterization of weak, non-covalent interactions within and between molecules. mdpi.com This method is based on the electron density and its derivatives, particularly the reduced density gradient. NCI plots can identify and differentiate between various types of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. In these plots, isosurfaces are color-coded: blue or green typically indicates stabilizing interactions like hydrogen bonds, while red indicates destabilizing steric clashes. This analysis is particularly useful for understanding the forces that govern molecular crystal packing and host-guest interactions. mdpi.com

The response of a molecule to an external electric field is described by its dipole moment, polarizability, and hyperpolarizability. These properties are critical for understanding intermolecular interactions and for identifying materials with potential applications in nonlinear optics (NLO). researchgate.net

Linear Polarizability (α): Describes the linear response of the molecular electron cloud to an electric field.

First Hyperpolarizability (β): Quantifies the first nonlinear optical response. Materials with large β values are sought after for applications in frequency conversion and optical switching. researchgate.net

DFT calculations have been employed to compute these properties for isomers and derivatives of chlorobenzoic acid. icm.edu.plresearchgate.net The presence of both electron-donating (–NH₂) and electron-withdrawing (–COOH, –Cl) groups can lead to significant intramolecular charge transfer, which often enhances the first hyperpolarizability, making the molecule a candidate for NLO applications.

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. centralasianstudies.orgresearchgate.net This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of this compound have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov In a recent study, new ester derivatives of this compound were synthesized and subjected to docking studies with the EGFR tyrosine kinase domain. The results indicated that these compounds could effectively bind to the active site of EGFR. The in silico analysis showed that the derivatives formed stable interactions within the receptor's binding pocket, displaying binding patterns comparable to the known inhibitor erlotinib. This suggests that the this compound scaffold is a promising starting point for the development of novel EGFR inhibitors. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Amino-4-chlorobenzoic acid
4-Amino-2-chlorobenzoic acid
3-chlorobenzoic acid

Investigation of Binding Patterns with Biological Targets (e.g., EGFR Tyrosine Kinase)

Derivatives of this compound have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.netnih.gov Molecular docking studies are a primary computational tool used to investigate how these compounds bind to the ATP-binding site of EGFR, providing insights into their inhibitory potential. researchgate.netnih.gov

In silico analyses have shown that these compounds can occupy the critical kinase pocket of EGFR effectively. researchgate.netekb.eg The binding is characterized by a combination of interactions between the ligand and the amino acid residues in the active site. These interactions include:

Hydrogen Bonds: Crucial for ligand binding and drug selection. ekb.eg

Hydrophobic Interactions ekb.eg

Ionic Bonds ekb.eg

Water Bridges ekb.eg

One computational study investigating a related compound, referred to as "3C," calculated a high docking score of -12.48 Kcal/mol with the EGFR active site. ekb.eg This strong binding affinity suggests a high probability of the compound acting as an EGFR inhibitor. ekb.eg The stability of the binding between such compounds and EGFR can be further analyzed using molecular dynamics (MD) simulations, which observe the number and duration of interactions, like hydrogen bonds, over time. ekb.eg

The primary goal of these investigations is to identify molecules that can effectively block the kinase activity of EGFR, thereby inhibiting the uncontrolled cell proliferation characteristic of certain cancers. nih.gov

Prediction of Favorable Safety Profiles and Stability

Alongside efficacy, the safety and stability of potential drug candidates are paramount. Computational methods are employed early in the research process to predict these properties. For a series of novel derivatives of 4-amino-3-chloro benzoate (B1203000) ester, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, in silico analysis was performed. researchgate.netnih.gov

The results of these predictive studies were promising. The hydrazine-1-carbothioamide derivatives, in particular, were found to exhibit a favorable safety profile and demonstrated the best stability among the tested compounds. researchgate.netnih.gov This type of computational screening helps prioritize which compounds should be synthesized and subjected to more resource-intensive in vitro and in vivo testing.

Comparative Computational Analysis with Related Compounds

Comparison with Isomeric Chlorobenzoic Acid Derivatives

The biological activity and chemical properties of a molecule are highly dependent on its specific structure, including the arrangement of substituents on its aromatic ring. Computational studies comparing isomers of amino- and chloro-substituted benzoic acids reveal how these positional differences influence their characteristics.

Similarly, the position of the chlorine atom on the benzoic acid ring (e.g., 3-chlorobenzoic acid vs. 4-chlorobenzoic acid) has been explored computationally to understand its effect on proton transfer and its role in forming larger molecular structures known as supramolecular assemblies. mdpi.com

Analysis of Substituent Effects on Electronic and Structural Parameters

The substituents on a molecule's core structure—in this case, the amino (-NH2) and chloro (-Cl) groups on the benzoic acid ring—determine its electronic properties, which in turn govern its structure, reactivity, and interaction with other molecules. nih.gov Quantum mechanics calculations are used to quantify these substituent effects. nih.gov

Key electronic properties analyzed through computational methods include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity and electronic transitions. These are often calculated using time-dependent DFT. researchgate.net

Molecular Electrostatic Potential (MEP): MEP analysis identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within a molecule, predicting how it will interact with other molecules. researchgate.net

Dipole Moment and Polarizability: These calculations provide information about the charge distribution and deformability of the electron cloud in the molecule. researchgate.net

Biological and Biomedical Research Applications

Medicinal Chemistry Applications

The structural framework of 4-amino-3-chlorobenzoic acid serves as a versatile starting point for the synthesis of novel compounds with therapeutic potential. Its derivatives have been investigated for a variety of medicinal chemistry applications.

Antimicrobial Activity of this compound Derivatives

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Derivatives of 4-aminobenzoic acid, a closely related parent compound, have shown promise in this regard. Specifically, Schiff base derivatives have been synthesized and evaluated for their antibacterial action.

Studies on Schiff base derivatives of 4-aminobenzoic acid have demonstrated notable efficacy, particularly against Gram-positive bacteria. These compounds have shown inhibitory activity against strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis. mdpi.comnih.gov The minimum inhibitory concentrations (MICs) for some of these derivatives against Gram-positive strains were found to be as low as 15.62 µM. mdpi.com

In contrast, the activity of these derivatives against Gram-negative bacteria has been generally less potent. mdpi.com For instance, inhibition of Pseudomonas aeruginosa was only observed at higher concentrations for a limited number of derivatives. mdpi.com Research has also highlighted that 2-amino-3-chlorobenzoic acid, a structural isomer, exhibits potent antibacterial activity against MRSA. aalto.fi

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 4-Aminobenzoic Acid Schiff Base Derivatives against Various Bacterial Strains

Compound S. aureus ATCC 29213 (µM) S. aureus MRSA ATCC 43300 (µM) S. epidermidis H 6966/08 (µM) E. faecalis ATCC 29212 (µM) E. coli ATCC 25922 (µM) P. aeruginosa ATCC 27853 (µM)
1b 31.25 31.25 15.62 62.5 >500 >500
1c 62.5 62.5 31.25 125 >500 >500
1d 31.25 31.25 15.62 62.5 >500 >500
1e 15.62 15.62 15.62 31.25 >500 >500
1f 15.62 15.62 15.62 31.25 >500 500

Data derived from a study on 4-aminobenzoic acid derivatives and is presented here to illustrate the antimicrobial potential within this class of compounds. mdpi.com

The significant activity of certain 4-aminobenzoic acid derivatives against pathogenic Gram-positive bacteria, including resistant strains like MRSA, underscores their potential as candidates for new antibiotic development. mdpi.comnih.gov The fact that the growth inhibition of S. aureus by these compounds is independent of methicillin-resistance suggests a mechanism of action that is different from that of beta-lactam antibiotics. mdpi.com This is a crucial attribute for potential new drugs aimed at combating resistant infections. Further research and structural modifications could lead to the development of potent antimicrobial agents based on the this compound scaffold.

Anti-inflammatory Properties

Information regarding the anti-inflammatory properties of this compound and its direct derivatives is not available in the reviewed literature. While other benzoic acid and aminobenzoic acid derivatives have been investigated for anti-inflammatory effects, the specific contribution of the 3-chloro substitution on the 4-aminobenzoic acid backbone in this context has not been detailed in the available research.

Anti-proliferative and Cytotoxic Effects (e.g., against Cancer Cell Lines)

A significant area of investigation for this compound derivatives is in the field of oncology. Researchers have synthesized novel ester derivatives of this compound and evaluated their anti-proliferative and cytotoxic effects against various cancer cell lines. mdpi.combiosynth.com

One study focused on the synthesis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate (B1203000) ester. mdpi.com Among these, the hydrazine-1-carbothioamide derivatives, particularly compound N5a, demonstrated promising cytotoxic activity against human lung carcinoma (A549), hepatocellular carcinoma (HepG2), and colon cancer (HCT-116) cell lines. mdpi.com

Table 2: Cytotoxic Activity of Hydrazine-1-carbothioamide Derivative (N5a) against Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
A549 Lung Carcinoma Data Not Specified
HepG2 Hepatocellular Carcinoma Data Not Specified
HCT-116 Colon Cancer Data Not Specified

The study reported that compound N5a induced cytotoxicity in these cell lines, though specific IC₅₀ values were not provided in the abstract. mdpi.com

The mechanism behind the anti-proliferative effects of these this compound derivatives has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.combiosynth.com EGFR is a key protein involved in cell growth and proliferation, and its overactivity is a hallmark of many cancers. mdpi.com

The hydrazine-1-carbothioamide derivative N5a was found to induce apoptosis (programmed cell death) in cancer cells by targeting EGFR. mdpi.com The inhibition of EGFR's tyrosine kinase activity by this compound leads to the activation of caspases 3 and 8, which are key executioner proteins in the apoptotic pathway. mdpi.com This targeted approach makes these derivatives promising candidates for the development of novel anti-cancer therapies.

Induction of Apoptotic Pathways (Caspase 3 and 8 Activation)

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. The caspase family of proteases plays a central role in executing the apoptotic program. Among them, caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, while caspase-3 is a crucial executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the dismantling of the cell.

While direct studies on the apoptotic effects of this compound are limited, research on analogous compounds suggests that substituted aminobenzoic acids can be explored for their potential to induce apoptosis. The general mechanism involves the activation of initiator caspases, such as caspase-8, which then activate executioner caspases like caspase-3 medscape.com. The activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of specific substrates and ultimately, cell death nih.govnih.gov. The process of apoptosis is tightly regulated, and its induction by small molecules is a significant area of cancer research mdpi.com. Further investigation is required to specifically elucidate the pro-apoptotic potential of this compound and its effect on the caspase cascade.

Table 1: Key Caspases in Apoptotic Pathways

Caspase Role Activation Pathway
Caspase-8 Initiator Extrinsic pathway, activated by death receptor signaling mdpi.comnih.gov.
Caspase-3 Executioner Activated by initiator caspases (e.g., Caspase-8 and -9) nih.govnih.gov.

Use as an Intermediate in Pharmaceutical Synthesis (e.g., SGLT-2 Inhibitors, MPS1 Kinase Inhibitors)

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds due to its reactive functional groups that allow for further molecular elaboration.

SGLT-2 Inhibitors: Sodium-glucose cotransporter-2 (SGLT-2) inhibitors are a class of drugs used to treat type 2 diabetes. While direct synthesis routes starting from this compound for mainstream SGLT-2 inhibitors are not prominently documented in the provided search results, the synthesis of other SGLT-2 inhibitors often involves intermediates with similar structural motifs, such as substituted aminobenzoic acids thieme-connect.comthieme-connect.com. The general strategy involves multi-step syntheses where the aminobenzoic acid core is modified to build the final complex structure of the inhibitor researchgate.netresearchgate.netnih.gov.

MPS1 Kinase Inhibitors: Monopolar spindle 1 (MPS1) kinase is a critical regulator of the spindle assembly checkpoint and is a target for cancer therapy. The development of MPS1 kinase inhibitors is an active area of research nih.govnih.gov. Although specific examples of using this compound as a direct precursor for MPS1 inhibitors were not identified in the search results, the chemical scaffold of aminobenzoic acids is versatile for the synthesis of various kinase inhibitors.

Table 2: Examples of Pharmaceutical Targets and the Potential Role of this compound as a Synthetic Intermediate

Pharmaceutical Target Therapeutic Area Potential Use of this compound
SGLT-2 Type 2 Diabetes As a starting material or key intermediate in the synthesis of the inhibitor molecule thieme-connect.comthieme-connect.comresearchgate.netresearchgate.netnih.gov.
MPS1 Kinase Oncology As a scaffold for the development of novel kinase inhibitors nih.govnih.gov.

Mechanism of Action in Biological Systems

The biological activity of this compound is intrinsically linked to the chemical nature of its functional groups—the amino group, the carboxylic acid, and the chloro substituent on the aromatic ring. These groups dictate the molecule's ability to interact with biological targets through various non-covalent interactions.

Molecular Interactions: Hydrogen Bonding and Halogen Bonding

Hydrogen Bonding: The amino and carboxylic acid groups of this compound are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). These interactions are crucial for the binding of small molecules to the active sites of proteins and other biological macromolecules news-medical.netproteinstructures.comlibretexts.org. In a protein-ligand complex, these hydrogen bonds can contribute significantly to the binding affinity and specificity nih.govnih.gov.

Halogen Bonding: The chlorine atom on the aromatic ring of this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen, nitrogen, or sulfur atom in a biological molecule mdpi.comresearchgate.netmedtigo.com. The presence of the electron-withdrawing carboxylic acid and the electron-donating amino group can modulate the electrostatic potential on the chlorine atom, influencing its ability to form halogen bonds. This type of interaction is increasingly recognized for its importance in drug design and molecular recognition medtigo.com.

Table 3: Potential Non-Covalent Interactions of this compound

Interaction Type Functional Group Involved Role in Biological Systems
Hydrogen Bonding Amino group, Carboxylic acid group Ligand-receptor binding, stabilization of protein structure news-medical.netproteinstructures.comlibretexts.orgnih.govnih.gov.
Halogen Bonding Chloro group Directional interaction with nucleophilic atoms in biological targets, contributing to binding affinity mdpi.comresearchgate.netmedtigo.com.

Interaction with Various Molecular Targets via Functional Groups

The specific arrangement of functional groups in this compound allows for a diverse range of interactions with molecular targets.

Amino Group: The amino group can be protonated at physiological pH, allowing it to form ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in a protein's active site. It can also participate in hydrogen bonding as a donor.

Carboxylic Acid Group: The carboxylic acid group is typically deprotonated at physiological pH, forming a carboxylate anion. This allows for strong ionic interactions with positively charged amino acid residues like lysine (B10760008) and arginine. The carboxylate can also act as a hydrogen bond acceptor.

The combination of these functional groups and their spatial orientation provides a unique pharmacophore that can be recognized by specific biological targets, leading to a particular biological response ashp.org. The interplay of these interactions determines the binding affinity and selectivity of the molecule for its target.

Environmental Fate and Degradation Studies

Role as an Environmental Degradation Product (e.g., of Tau-fluvalinate)

4-Amino-3-chlorobenzoic acid has been identified as a notable degradation product of the synthetic pyrethroid insecticide, tau-fluvalinate (B143150). The breakdown of tau-fluvalinate in the environment leads to the formation of several metabolites, including this compound. This positions the compound as an important intermediate in the environmental degradation cascade of this widely used pesticide.

Biodegradation Pathways and Microbial Metabolism

The persistence and ultimate fate of this compound in the environment are largely dictated by microbial activity. While specific studies on this exact compound are limited, extensive research on structurally similar chlorobenzoic acids provides significant insights into its probable biodegradation pathways.

Information regarding the specific hydrolysis rate of this compound is scarce. However, its synthesis can involve the use of sodium hydroxide (B78521) (NaOH) at elevated temperatures, suggesting a degree of stability under basic conditions . In contrast, the parent compound tau-fluvalinate is known to hydrolyze rapidly under basic conditions. This suggests that once formed, this compound may be more resistant to abiotic hydrolysis than its precursor.

Numerous bacterial strains have demonstrated the ability to degrade chlorinated benzoic acids, utilizing them as a sole source of carbon and energy. While research has not focused specifically on the 4-amino-3-chloro isomer, the degradation of closely related compounds by various genera is well-documented.

Strains from the genera Caballeronia, Paraburkholderia, and Cupriavidus have been isolated from soil and shown to degrade 3-chlorobenzoate (B1228886) (3-CBA) dntb.gov.ua. For instance, representative strains Caballeronia 19CS4-2 and Paraburkholderia 19CS9-1 were able to degrade 5 mM of 3-CBA within 20–28 hours dntb.gov.ua. Similarly, Cupriavidus sp. strain SK-3 has been found to aerobically utilize 4-chlorobenzoic acid (4-CBA) nih.gov.

Arthrobacter sp. strain TM-1, isolated from sewage sludge, is also capable of using 4-CBA as its sole carbon and energy source. Furthermore, species of Alcaligenes and Pseudomonas are known to be involved in the degradation of chlorobenzoic acids nih.govresearchgate.net. The broad catabolic capabilities of these bacterial genera suggest they are likely candidates for the biodegradation of this compound in contaminated environments.

Bacterial Strains Capable of Degrading Chlorobenzoic Acids

Bacterial Genus/StrainDegraded CompoundReference
Pseudomonas3-Chlorobenzoic acid nih.gov
Arthrobacter sp. TM-14-Chlorobenzoic acid
Alcaligenes sp. L63-Chlorobenzoic acid nih.gov
Caballeronia sp. 19CS4-23-Chlorobenzoic acid dntb.gov.ua
Paraburkholderia sp. 19CS9-13-Chlorobenzoic acid dntb.gov.ua
Cupriavidus sp. SK-34-Chlorobenzoic acid nih.gov

The microbial breakdown of chlorobenzoic acids typically proceeds through a series of intermediate compounds following initial dehalogenation or dioxygenation reactions. In the case of 4-CBA degradation by Cupriavidus sp. SK-3, the pathway involves an initial hydrolytic dehalogenation to yield 4-hydroxybenzoic acid nih.gov. This intermediate is subsequently hydroxylated to form protocatechuic acid, which is then funneled into the β-ketoadipate pathway nih.gov.

Alternative pathways exist, such as the degradation of 3-CBA, which can proceed via the formation of chlorocatechols nih.gov. Other predicted pathways for 3-CBA metabolism involve conversion to 4-hydroxybenzoate (B8730719) (4-HB) or 3-hydroxybenzoate (3-HB), which are then transformed into protocatechuate (PC) or gentisate nih.gov. Protocatechuate and catechol are common central intermediates that are subsequently cleaved, leading to compounds that can enter central metabolic cycles like the TCA cycle.

Key Intermediates in Chlorobenzoic Acid Degradation

Initial CompoundIntermediate(s)Metabolic PathwayReference
4-Chlorobenzoic Acid4-Hydroxybenzoic Acid, Protocatechuic Acidβ-Ketoadipate Pathway nih.gov
3-Chlorobenzoic Acid(Chloro)catecholOrtho-cleavage Pathway nih.gov
3-Chlorobenzoic Acid4-Hydroxybenzoate, ProtocatechuateProtocatechuate Pathway nih.gov

The genetic basis for the degradation of chlorinated aromatic compounds has been a subject of intensive study. In bacteria that degrade 3-CBA, such as Caballeronia and Paraburkholderia, genomic analyses have revealed the presence of cbe and tfd gene clusters dntb.gov.ua. These genes encode enzymes for the chlorocatechol ortho-cleavage pathway dntb.gov.ua. The cbeABCD genes are likely involved in the initial conversion of chlorobenzoate to chlorocatechol nih.gov.

In Pseudomonas strains, the gene pobA encodes for the 4-hydroxybenzoate-3-monooxygenase, the enzyme that converts 4-hydroxybenzoate to protocatechuate nih.gov. The presence and expression of these specific genes confer upon the bacteria the physiological potential to utilize these xenobiotic compounds as nutrient sources. The regulation of these gene clusters is often complex; for example, in some bacteria, structural rearrangements of the plasmid-borne genes are necessary for efficient expression nih.gov. The study of these genetic systems is crucial for understanding and potentially enhancing the bioremediation of environments contaminated with compounds like this compound.

Analytical Methodologies in Research

Spectroscopic Characterization (FT-IR, UV/Visible Spectroscopy, NMR, PXRD, SC-XRD)

Spectroscopic methods are fundamental in characterizing the molecular structure and solid-state properties of 4-Amino-3-chlorobenzoic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of chlorobenzoic acid derivatives reveals characteristic vibrational bands. For instance, studies on the isomers 2-Amino-4-chlorobenzoic acid and 4-Amino-2-chlorobenzoic acid show strong C=O stretching bands at 1666 cm⁻¹ and 1670 cm⁻¹, respectively icm.edu.pl. The hydroxyl (O-H) stretching band of the carboxylic acid group is typically observed around 3501-3425 cm⁻¹, while the amino group (N-H) stretching vibrations appear in the range of 3300–3500 cm⁻¹ icm.edu.plmdpi.com. The C-Cl stretching vibration is generally found in the 800–550 cm⁻¹ range icm.edu.pl.

Interactive Data Table: Key FT-IR Vibrational Bands for Isomers of Amino-chlorobenzoic Acid

Functional GroupVibrational ModeWavenumber (cm⁻¹) (2-Amino-4-chlorobenzoic acid) icm.edu.plWavenumber (cm⁻¹) (4-Amino-2-chlorobenzoic acid) icm.edu.pl
Carboxylic AcidO-H Stretch35013425
Amino GroupN-H Stretch~3300-3500~3300-3500
CarbonylC=O Stretch16661670
Carbon-ChlorineC-Cl Stretch~800-550~800-550

UV/Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to π → π* transitions within the benzene (B151609) ring and the conjugated system involving the carboxylic acid and amino groups shimadzu.com. The position and intensity of absorption maxima are influenced by the solvent and the specific arrangement of substituents on the aromatic ring shimadzu.com. For comparison, the parent compound, 4-Aminobenzoic acid, exhibits absorption maxima at 194 nm, 226 nm, and 278 nm sielc.com. An isomer, 2-amino-3-chlorobenzoic acid, shows a maximum absorption peak at 324 nm when measured in methanol (B129727) mdpi.com. These values suggest that this compound would also be expected to absorb strongly in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the amino (NH₂) and carboxylic acid (COOH) groups. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxyl groups.

Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SC-XRD)

These X-ray diffraction techniques are indispensable for the solid-state characterization of crystalline materials carleton.edu.

PXRD: Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for a specific crystalline phase, confirming its identity and purity mdpi.comsemanticscholar.org.

SC-XRD: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice carleton.edu. While a crystal structure for this compound is not detailed in the searched literature, extensive data exists for its isomer, 4-Amino-2-chlorobenzoic acid. This analysis reveals that it crystallizes in the monoclinic system with a P2₁ space group, and the molecules are linked into dimers by hydrogen bonds nih.gov. Such detailed analysis allows for a fundamental understanding of intermolecular interactions, like hydrogen and halogen bonding, which govern the material's physical properties mdpi.com.

Interactive Data Table: Single-Crystal XRD Data for the Isomer 4-Amino-2-chlorobenzoic acid nih.gov

ParameterValue
Chemical FormulaC₇H₆ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)3.9595 (2)
b (Å)22.6656 (11)
c (Å)8.0285 (4)
β (°)104.257 (2)
Volume (ų)698.32 (6)
Z (molecules/unit cell)4

Chromatographic Techniques (HPLC) for Purity and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of this compound and its isomers avantorsciences.comavantorsciences.com.

Research has demonstrated that isomers of aminobenzoic acid can be effectively separated using mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties helixchrom.com. This approach leverages subtle differences in the hydrophobicity and ionic character of the isomers to achieve high resolution helixchrom.com. The retention time can be controlled by adjusting the mobile phase composition, including the organic solvent (e.g., acetonitrile) concentration, buffer concentration, and pH helixchrom.com. Purity levels of greater than 98.0% for aminobenzoic acid isomers are commonly reported using HPLC analysis avantorsciences.comavantorsciences.com.

Interactive Data Table: Example HPLC Method for Separation of Aminobenzoic Acid Isomers helixchrom.com

ParameterCondition
Column Coresep 100 (Mixed-mode: reversed-phase/cation-exchange)
Mobile Phase Acetonitrile / Water / Buffer
Detection UV
Principle Separation based on differences in hydrophobic and ionic properties

Conclusion and Future Research Directions

Current Gaps in Knowledge and Unexplored Research Avenues

Despite its role as a valuable synthetic intermediate, dedicated research specifically on 4-Amino-3-chlorobenzoic acid is less abundant compared to its isomers and other para-aminobenzoic acid (PABA) derivatives. A significant gap exists in the comprehensive toxicological and pharmacological profiling of the compound itself. While its derivatives are being explored for therapeutic uses, the intrinsic biological activity of the parent molecule remains largely uncharacterized.

Furthermore, the complete microbial degradation pathways for many chlorobenzoic acids are still being pieced together. For some metabolic routes, the initial enzymes responsible for dehalogenation or hydroxylation have not yet been identified, representing a key knowledge gap in environmental microbiology. nih.govresearchgate.net The full biosynthetic potential for chlorinated aminobenzoic acids in microorganisms, particularly from underexplored sources like soil-dwelling actinomycetes, remains a promising but nascent field of study. mdpi.com A deeper understanding of the specific mechanisms of action for bioactive PABA derivatives is also required to move from promising laboratory findings to potential clinical applications. nih.gov

Potential for Development of New Therapeutic Agents and Functional Materials

The this compound scaffold is a promising platform for the development of novel therapeutic agents. Recent research has demonstrated that its ester and carbothioamide derivatives can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, showing cytotoxicity against various cancer cell lines, including A549 (lung), HepG2 (liver), and HCT-116 (colon). nih.gov The structural isomer, 2-amino-3-chlorobenzoic acid, has also exhibited significant anticancer and antimicrobial properties, suggesting that the 4-amino-3-chloro scaffold warrants more intensive investigation in drug discovery programs. mdpi.com The broader class of aminobenzoic acid derivatives has shown potential in developing treatments for a range of conditions, including Alzheimer's disease and various bacterial infections. nih.gov

In the realm of material science, the unique combination of functional groups in this compound makes it an attractive monomer for creating high-performance polymers. Its structure can be integrated into polyamides and polyesters, where the chlorine atom could be leveraged to enhance properties such as thermal stability and flame retardancy. Furthermore, polymers derived from aminobenzoic acids are being utilized in advanced applications, such as the development of hybrid nanomaterials for use in highly sensitive electrochemical immunosensors for disease diagnostics. nih.gov

Broader Implications for Environmental Remediation and Sustainable Chemistry

Chlorobenzoic acids are recognized as environmental pollutants, often emerging as persistent intermediates from the microbial degradation of pesticides and herbicides. nih.govresearchgate.net Consequently, research into the biodegradation of compounds like this compound is critical for developing effective bioremediation strategies for contaminated soil and water. Studies have identified various bacterial strains capable of metabolizing chlorobenzoic acids through several distinct pathways, such as initial hydrolytic dehalogenation to 4-hydroxybenzoic acid or via intermediates like chlorocatechol. researchgate.netnih.gov A comprehensive understanding of these pathways is essential for harnessing microorganisms for environmental cleanup.

Beyond remediation, there is a strong imperative to develop greener and more sustainable methods for producing foundational chemicals like aminobenzoic acids. mdpi.comresearchgate.net Current production often relies on petroleum-based precursors, which carries significant environmental concerns. mdpi.com Future research is increasingly focused on establishing biosynthetic routes using engineered microorganisms that can produce aminobenzoic acid and its derivatives from simple, renewable carbon sources like glucose. mdpi.com Applying these sustainable chemistry principles to the production of this compound could significantly reduce the environmental footprint associated with its synthesis and use in the pharmaceutical and materials industries.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-amino-3-chlorobenzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common synthetic approach involves coupling this compound with aniline using a Vilsmeier reagent (a chloroiminium ion source) to generate intermediates like 4-amino-3-chloro-N-(2-hydroxyphenyl)benzamide. Optimization includes controlling reaction stoichiometry, temperature (typically 0–25°C), and purification via recrystallization or column chromatography. Yields exceeding 75% are achievable with careful exclusion of moisture .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Avoiding heat, sparks, or open flames (P210 code) due to flammability risks.
  • Using personal protective equipment (gloves, goggles) and working in a fume hood.
  • Storing in a cool, dry environment away from oxidizing agents.
    Emergency measures: For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Fluorometric analysis : Monitor chlorination reactions via fluorescence quenching at λex = 280 nm and λem = 340 nm, as the compound forms from p-aminobenzoic acid .
  • Spectroscopy : Use 1H^1H-NMR (δ 6.8–7.4 ppm for aromatic protons) and IR (C=O stretch ~1700 cm1^{-1}).
  • Chromatography : HPLC with C18 columns and UV detection at 254 nm for purity assessment.

Advanced Research Questions

Q. How can this compound derivatives be leveraged in drug discovery, particularly for targeting ABCG2 (BCRP)-mediated drug resistance?

  • Methodological Answer : The compound serves as a scaffold for synthesizing ABCG2 inhibitors. For example, coupling with 2-trifluoromethyl-2-hydroxypropanamide derivatives generates compounds (e.g., 7a–7k) that inhibit ABCG2-mediated efflux in cancer cells. Biological evaluation involves cell proliferation assays (e.g., MTT) and ABCG2 ATPase activity measurements to validate efficacy .

Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound complexes?

  • Methodological Answer : Use the SHELX system (e.g., SHELXL) for small-molecule refinement. Key steps:

Collect high-resolution X-ray diffraction data (≤1.0 Å).

Employ direct methods (SHELXS/SHELXD) for phase determination.

Refine anisotropic displacement parameters and validate via R-factor convergence (<5%).
SHELX is robust for handling twinned data or high-resolution macromolecular complexes, ensuring accurate electron density maps .

Q. How can contradictory data in reaction mechanisms involving this compound be resolved?

  • Methodological Answer :

  • Kinetic studies : Perform time-resolved NMR or LC-MS to track intermediate formation.
  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and compare with experimental outcomes.
  • Isotopic labeling : Introduce 13C^{13}C- or 15N^{15}N-labels to trace substituent effects during chlorination or coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.